molecular formula C11H17N3O B2426862 (4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine CAS No. 1114595-22-0

(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine

Cat. No. B2426862
CAS RN: 1114595-22-0
M. Wt: 207.277
InChI Key: KUBAQLCMCXZPPS-UHFFFAOYSA-N
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Description

The compound “4,6-Dimethylpyrimidin-2-yl” is a pyrimidine derivative. Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry . Many pyrimidine derivatives are key molecules in living organisms: DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides . Furthermore, pyrimidine analogs have shown a range of biological activities, e.g., antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the condensation of β-dicarbonyl and amine compounds . For example, the compound “Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate” was synthesized under microwave irradiation from “(S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride” and "acetylacetone" .


Molecular Structure Analysis

The molecular formula of “4,6-Dimethylpyrimidin-2-yl” is C6H9N3 . The average mass is 123.1558 Da and the monoisotopic mass is 124.063660 Da .


Chemical Reactions Analysis

The reaction of “Ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate” with primary aliphatic amines resulted in the formation of "1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one" .

Scientific Research Applications

Nitrogen-Containing Compounds in Environmental and Health Studies

Nitrogen-containing compounds, such as amines, play crucial roles in environmental chemistry and health sciences. For example, certain heterocyclic aromatic amines (HAAs) formed during the cooking of protein-rich foods are studied for their mutagenic and carcinogenic properties. Understanding the formation, degradation, and biological impact of these compounds is essential for assessing dietary risks and developing safer food preparation methods (Stavric, 1994).

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, improving water treatment technologies. These processes target the mineralization of resistant compounds, offering pathways to reduce environmental pollution. A comprehensive review by Bhat and Gogate (2021) details the degradation efficiencies, mechanisms, and the impact of various parameters on the treatment of amines and azo compounds, highlighting the role of AOPs in addressing global concerns over water contamination by toxic compounds (Bhat & Gogate, 2021).

Biogenic Amines in Food Chemistry

The analysis of biogenic amines (BAs) in foods has significant implications for food safety and quality. BAs, such as histamine and tyramine, are formed by the decarboxylation of amino acids and can cause food poisoning and adverse pharmacological reactions. Analytical methods for their quantification are essential for monitoring food safety. Önal (2007) reviews various chromatographic methods used for BA analysis, highlighting the importance of accurate detection techniques in ensuring food safety (Önal, 2007).

Role in Pharmaceutical Chemistry

Nitrogen heterocycles are pivotal structural elements in pharmaceuticals, with a significant portion of approved drugs containing these motifs. The analysis of nitrogen-containing heterocycles among FDA-approved drugs showcases the diversity and importance of these compounds in drug development. Vitaku, Smith, and Njardarson (2014) provide insights into the common nitrogen heterocycles used in pharmaceuticals, emphasizing their ubiquity and functional importance in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).

properties

IUPAC Name

4,6-dimethyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-9(2)14-11(13-8)12-7-10-4-3-5-15-10/h6,10H,3-5,7H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBAQLCMCXZPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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